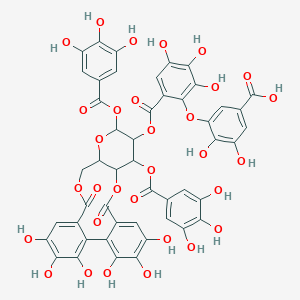
p-(Ethoxymethyl)anisole
Übersicht
Beschreibung
P-(Ethoxymethyl)anisole, also known as 1-Ethoxy-4-methoxybenzene, is a chemical compound with the molecular formula C9H12O2 . It has an average mass of 152.190 Da and a monoisotopic mass of 152.083725 Da .
Synthesis Analysis
The synthesis of p-(Ethoxymethyl)anisole can be achieved through various methods. One such method involves the reaction of anisole and acetyl chloride in the presence of aluminum chloride . Another method involves the vapor-phase alkylation of phenol by methanol in the presence of a commercial NaX zeolite as a catalyst .Molecular Structure Analysis
The molecular structure of p-(Ethoxymethyl)anisole consists of 9 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The structure can be further analyzed using various spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involving p-(Ethoxymethyl)anisole are complex and can involve various pathways. For instance, it can undergo oxidation reactions under certain conditions .Physical And Chemical Properties Analysis
P-(Ethoxymethyl)anisole is a colorless liquid with a pleasant odor . It has a relatively low melting point and a boiling point of approximately 154 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Inhibition of Helicobacter pylori Urease
Application Summary: “1-(ethoxymethyl)-4-methoxybenzene” is involved in the synthesis of benzimidazole-2-thione derivatives designed to inhibit the urease enzyme of Helicobacter pylori . Methods of Application The urease enzyme is isolated using the His-tag method, and the synthesized compounds are screened for their inhibitory activity . Results/Outcomes One of the compounds showed significant inhibition of H. pylori and Jack bean ureases with IC50 values of 0.11 and 0.26 mM, respectively .
Synthesis of Flavoring Agents
Application Summary: “p-(Ethoxymethyl)anisole” is a precursor in the synthesis of various flavoring agents used in the food industry . Methods of Application It is involved in reactions that produce compounds with specific flavors, enhancing the sensory attributes of food products .
Pharmaceutical Intermediate
Application Summary: The compound serves as an intermediate in the pharmaceutical industry for the synthesis of various drugs . Methods of Application Its chemical structure is manipulated to create active pharmaceutical ingredients with desired therapeutic effects .
Perfume Manufacturing
Application Summary: Due to its aromatic properties, “p-(Ethoxymethyl)anisole” is used in the manufacture of perfumes . Methods of Application It contributes to the scent profile of perfumes, adding depth and complexity to fragrances .
Pesticide Production
Application Summary: This compound is also used in the production of pesticides, contributing to pest control measures in agriculture . Methods of Application It is synthesized into various forms that are effective in controlling pests without harming crops .
Solvent Development
Application Summary: “1-(ethoxymethyl)-4-methoxybenzene” is utilized in creating solvents for industrial applications . Methods of Application Its properties make it suitable for dissolving other substances, aiding in processes like extraction and purification .
Safety and Hazards
P-(Ethoxymethyl)anisole is classified as a flammable liquid and vapor. It may cause drowsiness or dizziness and is harmful to aquatic life . Precautionary measures should be taken when handling this substance, including avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-(ethoxymethyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-12-8-9-4-6-10(11-2)7-5-9/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJJDGWXCUOAJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203758 | |
| Record name | p-(Ethoxymethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-(Ethoxymethyl)anisole | |
CAS RN |
55249-73-5 | |
| Record name | Ethyl 4-methoxybenzyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55249-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(Ethoxymethyl)anisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055249735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-(Ethoxymethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(ethoxymethyl)anisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.116 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B128326.png)
